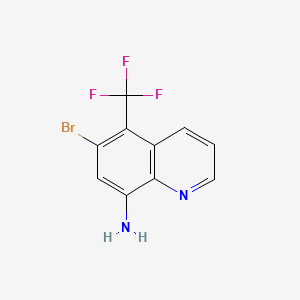

6-Bromo-5-(trifluoromethyl)quinolin-8-amine

Description

6-Bromo-5-(trifluoromethyl)quinolin-8-amine (CAS: 2828438-94-2) is a halogenated quinoline derivative featuring a bromine atom at position 6, a trifluoromethyl group at position 5, and an amine group at position 8 of the quinoline scaffold . This compound belongs to a class of molecules valued in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the trifluoromethyl group and halogen substituents.

Properties

IUPAC Name |

6-bromo-5-(trifluoromethyl)quinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-6-4-7(15)9-5(2-1-3-16-9)8(6)10(12,13)14/h1-4H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCHJXGFBGANIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2C(F)(F)F)Br)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Quinoline

Nitration typically occurs at the electron-deficient C8 position due to the directing effects of the trifluoromethyl group (meta-directing) and bromine (ortho/para-directing). A mixture of nitric and sulfuric acids is employed under controlled temperatures (0–5°C) to minimize side reactions.

Example Protocol :

-

Dissolve 6-bromo-5-(trifluoromethyl)quinoline (1.2 g) in concentrated H₂SO₄.

-

Add HNO₃ dropwise at 0°C, stir for 2 hours.

-

Pour into ice-water, neutralize with NaOH, and extract with DCM.

Intermediate : 6-bromo-5-(trifluoromethyl)-8-nitroquinoline.

Reduction of Nitro to Amine

The nitro group is reduced using iron/acetic acid in ethanol/water or catalytic hydrogenation (e.g., Pd/C, H₂).

Example Protocol :

-

Suspend 6-bromo-5-(trifluoromethyl)-8-nitroquinoline (4.0 g) in EtOH/HOAc/H₂O (50:50:25 mL).

-

Add iron powder (3.18 g), reflux for 3 hours.

-

Filter through Celite, extract with EtOAc, and purify via chromatography.

Alternative Routes: Palladium-Catalyzed Coupling

For cases where direct nitration is unfeasible, Suzuki-Miyaura coupling introduces pre-functionalized fragments. For example, coupling 5-bromo-8-(trifluoromethyl)quinoline with an amine-bearing boronic acid derivative under palladium catalysis.

Example Protocol :

-

Mix 5-bromo-8-(trifluoromethyl)quinoline (950 mg), tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (718 mg), K₃PO₄ (2.19 g), Pd₂(dba)₃·CHCl₃ (356 mg), and DavePhos (270 mg) in DMF.

-

Heat at 130°C for 3 hours under N₂.

Challenges and Optimization

Regioselectivity in Nitration

The trifluoromethyl group’s strong electron-withdrawing effect directs nitration to C8, but competing bromine-directed pathways may require kinetic control (low temperature).

Purification Strategies

-

Column Chromatography : EtOAc/hexane gradients (10–80%) effectively separate polar intermediates.

-

Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity solids.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)quinolin-8-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.

Industry: Used in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)quinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 6-Bromo-5-(trifluoromethyl)quinolin-8-amine with analogous quinoline derivatives, emphasizing substituent positions, molecular properties, and commercial availability:

Key Observations

Substituent Effects on Physicochemical Properties: The trifluoromethyl group in this compound enhances lipophilicity (LogP) compared to non-fluorinated analogs like 6-Bromo-8-quinolinamine . Positional isomerism significantly impacts properties. For example, 8-Bromo-5-quinolinamine has a lower boiling point than 6-Bromo-8-quinolinamine , likely due to differences in molecular symmetry and intermolecular interactions.

Synthetic Accessibility: and describe multi-step syntheses for nitro- and phenoxy-substituted quinolines, suggesting that introducing bromine and trifluoromethyl groups requires precise halogenation and amination protocols. The absence of direct synthesis data for the target compound implies challenges in regioselective functionalization .

Commercial Availability and Cost: 5-(Trifluoromethyl)quinolin-8-amine is priced at €258.00/g , while this compound (YK016470) lacks explicit pricing but is likely more expensive due to the additional bromine atom .

Safety and Handling: Compounds like 8-Bromo-5-quinolinamine require stringent safety measures (e.g., gloves, eye protection) due to their toxicity .

Research and Application Insights

- Pharmaceutical Relevance: Brominated quinolines are explored as kinase inhibitors and antimicrobial agents. The trifluoromethyl group in the target compound could enhance binding affinity to hydrophobic enzyme pockets .

- Material Science: Fluorinated quinolines are used in OLEDs and sensors. The electron-deficient nature of the trifluoromethyl group may improve charge transport properties .

Biological Activity

6-Bromo-5-(trifluoromethyl)quinolin-8-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

This structure features:

- A quinoline core , which is known for various biological activities.

- A bromine atom that may enhance lipophilicity and biological interactions.

- A trifluoromethyl group that can affect the compound's reactivity and stability.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that similar compounds can inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 0.07 | |

| MCF7 (breast cancer) | 0.91 | |

| PC3 (prostate cancer) | 0.91 | |

| A549 (lung cancer) | 0.15 |

The mechanism of action of this compound is believed to involve:

- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in cancer progression, similar to other quinoline derivatives.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G2/M phase.

Case Studies

Several case studies have highlighted the significance of this compound in drug discovery:

- In Vitro Studies : In vitro evaluations have demonstrated that derivatives with similar structures exhibit higher cytotoxicity against various cancer types compared to standard chemotherapeutics like gefitinib and lapatinib .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the quinoline structure can lead to enhanced biological activity. For instance, the introduction of halogen substituents has been correlated with increased potency against certain cancer cell lines .

- Animal Models : Preliminary studies using xenograft models have shown promising results in tumor growth inhibition when treated with quinoline derivatives, suggesting potential for further development into therapeutic agents .

Q & A

Basic: What synthetic routes are available for preparing 6-Bromo-5-(trifluoromethyl)quinolin-8-amine, and how are intermediates purified?

Answer:

A common approach involves multi-step functionalization of the quinoline core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by trifluoromethylation via copper-mediated cross-coupling. The amine group at the 8-position is typically introduced via nucleophilic substitution or reductive amination. Purification often employs column chromatography (e.g., silica gel with MeOH:DCM gradients) and recrystallization for intermediates. Key steps include monitoring reaction progress via TLC and confirming intermediate structures using and mass spectrometry (FABMS or ESI-MS) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation).

- Waste Management : Halogenated byproducts require segregation and disposal via licensed hazardous waste facilities.

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Basic: Which spectroscopic techniques are optimal for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : and NMR resolve substituent positions (e.g., distinguishing bromo and trifluoromethyl groups via coupling patterns). NMR quantifies trifluoromethyl purity.

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions, critical for studying solid-state reactivity.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects halogen isotopic patterns (e.g., ) .

Advanced: How can regioselectivity be controlled during bromination of the quinoline scaffold?

Answer:

Regioselectivity is influenced by electronic and steric factors. For example:

- Electron-Directing Groups : The trifluoromethyl group at C5 is strongly electron-withdrawing, directing electrophilic bromination to the electron-rich C6 position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability, favoring para-substitution.

- Catalysis : Lewis acids like FeCl can modulate reactivity for meta-substitution in polyhalogenated analogs. Validate outcomes via integration and NOE spectroscopy .

Advanced: What transition metal complexes can this compound form, and how do they impact reactivity?

Answer:

The amine and bromine groups act as donor sites for coordination. Examples include:

- Palladium Complexes : Used in cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Ruthenium Complexes : Catalyze hydrogenation or oxidation of the quinoline ring.

- Copper Complexes : Stabilize radical intermediates in C–H functionalization. Characterize complexes via UV-vis, IR, and cyclic voltammetry to confirm ligand-metal charge transfer .

Advanced: How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Answer:

- Acidic Conditions : The amine group may protonate, increasing solubility but risking decomposition at high H concentrations.

- Basic Conditions : Risk of dehydrohalogenation (Br elimination) at elevated temperatures.

- Light Exposure : The trifluoromethyl group enhances UV stability, but prolonged light may degrade the quinoline core. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended .

Advanced: What analytical methods are suitable for tracking this compound in reaction mixtures?

Answer:

- HPLC-DAD : Uses C18 columns with acetonitrile/water gradients; detect via UV absorbance at 254 nm (quinoline chromophore).

- LC-MS/MS : Quantifies trace impurities (e.g., dehalogenated byproducts) with MRM transitions.

- In Situ IR Spectroscopy : Monitors real-time amine functionalization (e.g., loss of –NH peaks at ~3400 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.